Sodium hydrogen malate
Description
Historical Context of Malate (B86768) Chemistry and Sodium Salt Research
The study of malic acid, a dicarboxylic acid naturally present in many fruits, dates back to the late 18th century. However, dedicated research into its salts, such as sodium hydrogen malate, is a more recent development. Initially, the interest in sodium malate salts was primarily driven by the food industry. futuremarketinsights.com Documents from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) show its evaluation as a food additive since at least 1982, where it was recognized for its functions as a buffering agent and humectant. fao.orgfao.org The common method for its preparation has been the straightforward neutralization of DL-malic acid with a sodium alkali source, such as sodium hydroxide (B78521). This historical context is largely rooted in its application-oriented development rather than fundamental chemical exploration.
Academic Significance in Organic and Inorganic Chemistry
This compound holds significance in both organic and inorganic chemistry, primarily as a subject of study in stereochemistry, coordination chemistry, and crystal engineering.
In organic chemistry, the malate anion, with its chiral center, provides a platform for stereochemical studies. The synthesis and characterization of different stereoisomers of this compound (D, L, and DL forms) are relevant in research contexts requiring specific molecular geometries. pubcompare.ai
In the realm of inorganic chemistry, the carboxylate and hydroxyl groups of the hydrogen malate anion make it a versatile ligand for coordination with metal ions. Research has explored the formation of coordination complexes with various metals, where this compound can act as a ligand, influencing the structure and properties of the resulting compounds. researchgate.netlaboratorynotes.com These studies are crucial for understanding metal-ligand interactions and designing novel materials with specific functionalities.
Role in Fundamental Biochemical Cycle Research (Non-Human)
While malate is a well-known intermediate in the citric acid cycle in virtually all living organisms, specific research utilizing this compound in non-human biochemical studies has been notable, particularly in the field of ruminant nutrition.
Studies have investigated the effect of sodium DL-malate supplementation on the microbial ecosystem within the rumen of cattle. Research has shown that the addition of sodium DL-malate to the diet of dairy steers can modulate ruminal fermentation by:
Increasing the concentration of ammonia-nitrogen (NH3-N), which is essential for microbial protein synthesis.
Increasing the ruminal pH, which can help to mitigate the risks associated with ruminal acidosis.
The mechanism is thought to involve the stimulation of specific lactate-utilizing bacteria, such as Selenomonas ruminantium, which converts lactate (B86563) to other volatile fatty acids, thereby stabilizing the rumen environment.
Emergence in Advanced Materials Science Research
A significant area of emerging research for this compound is in the field of materials science, specifically in the development of co-crystals and functional coatings.
Co-crystal Engineering: Researchers have successfully formed co-crystals of malic acid and this compound, sometimes referred to as sodium trihydrogen dimalate. google.com These co-crystals exhibit modified physicochemical properties compared to the individual components, such as reduced hygroscopicity (the tendency to absorb moisture from the air). google.com This is a critical advancement for applications where moisture stability is paramount. The formation of these co-crystals is a prime example of crystal engineering, where the arrangement of molecules in a crystal lattice is deliberately designed to achieve desired material properties. ualberta.cascispace.com
Functional Coatings: this compound has been investigated as a coating agent for various particles. canada.ca The coating can act as a physical barrier, for example, to protect a core material from degradation or to control the release of an active ingredient. canada.ca Patents have described the use of this compound to coat particles of malic acid or other organic acids, improving their stability and handling characteristics. google.com
Overview of Current Research Paradigms and Challenges
Current research on this compound is largely driven by its potential to create novel materials with tailored properties and to enhance biological processes in non-human systems. The paradigm is shifting from viewing it as a simple salt to a versatile building block in materials science and a modulator of microbial metabolism.
However, several challenges remain:
Industrial-Scale Production of Co-crystals: While the formation of this compound co-crystals is achievable in the laboratory, scaling up the production for industrial applications presents a significant hurdle. nih.gov
Understanding Complex Interactions: In biochemical applications, such as ruminant nutrition, the precise mechanisms of how this compound interacts with the complex microbial communities are still being fully elucidated.
Limited Fundamental Research: There is a notable gap in fundamental research focused solely on the chemical and physical properties of this compound, independent of its applications. Much of the existing literature discusses it in the context of malic acid or its use as an additive. cir-safety.orgcir-safety.org
Future research will likely focus on overcoming these challenges, with an emphasis on developing efficient and scalable synthesis methods for its advanced material forms and conducting more in-depth studies to understand its interactions in biological systems.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NaO₅ | nih.gov |
| Molecular Weight | 156.07 g/mol | nih.gov |
| Appearance | White crystalline powder | wikipedia.org |
| IUPAC Name | sodium;2,4-dihydroxy-4-oxobutanoate | nih.gov |
| CAS Number | 58214-38-3 (for DL-form) | nih.gov |
| Solubility | Freely soluble in water | wikipedia.org |
Synthesis Methods for this compound
| Method | Description | Source(s) |
| Neutralization of Malic Acid | The most common method involves the partial neutralization of an aqueous solution of malic acid with a sodium base, such as sodium hydroxide or sodium carbonate, to a specific pH. | |
| Co-crystallization | Co-crystals with malic acid can be formed by combining equimolar amounts of this compound and malic acid, often through grinding or crystallization from a solution. | google.com |
| Catalytic Hydration and Neutralization | An industrial method involves the hydration of maleic or fumaric acid to malic acid, which is then neutralized to form the sodium salt. |
Structure
3D Structure of Parent
Properties
CAS No. |
57467-17-1 |
|---|---|
Molecular Formula |
C4H5NaO5 |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
sodium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
DOJOZCIMYABYPO-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[Na+] |
physical_description |
White powder |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis Pathways
The chemical synthesis of sodium hydrogen malate (B86768) primarily involves the neutralization of its parent acid, malic acid. Malic acid itself can be produced from precursors like maleic and fumaric acid.
Neutralization Reactions of Malic Acid with Sodium Hydroxide (B78521)
The most direct method for producing sodium hydrogen malate is through the partial neutralization of malic acid with a sodium base, typically sodium hydroxide. This acid-base reaction is a standard procedure in chemical synthesis.
The reaction involves the combination of malic acid (C₄H₆O₅) with one molar equivalent of sodium hydroxide (NaOH) in an aqueous solution. This results in the formation of this compound (C₄H₅NaO₅) and water.
Reaction: C₄H₆O₅ + NaOH → C₄H₅NaO₅ + H₂O
This process is an incomplete neutralization, where only one of the two carboxylic acid groups of malic acid reacts with the base. melscience.com The careful control of stoichiometry is crucial to ensure the formation of the monosodium salt rather than disodium (B8443419) malate. The reaction is typically carried out in water, and the final product can be isolated by crystallization after concentrating the solution. While this method is straightforward, industrial applications focus on the efficient production of the precursor, malic acid.
Conversion Routes from Maleic Acid and Fumaric Acid Precursors
Racemic malic acid is produced industrially through the double hydration of maleic anhydride. wikipedia.org This process involves the hydration of maleic acid, which is formed from the hydrolysis of maleic anhydride, at elevated temperatures and pressures. google.com Maleic acid is the cis-isomer of butenedioic acid, while fumaric acid is the trans-isomer. quora.com
The conversion process often involves the isomerization of maleic acid to fumaric acid, followed by the hydration of fumaric acid to malic acid. This multi-step process can be influenced by various catalysts and reaction conditions. A highly selective conversion of maleic acid to fumaric acid can be achieved through a one-step hydrothermal reaction without a catalyst. nih.govnih.gov The yield of fumaric acid in such processes can be over 80%. nih.gov Kinetic studies have been conducted to understand the mutual conversion between maleic acid, fumaric acid, and malic acid. nih.govresearchgate.net The hydration of fumaric acid to malic acid is a reversible reaction that can be catalyzed by acids. acs.org
Mechanistic Investigations of Chemical Conversion Processes
The conversion of maleic acid to malic acid proceeds through two primary pathways: direct hydration and isomerization to fumaric acid followed by hydration. The isomerization of maleic acid to the more stable fumaric acid is a key step. This isomerization can be catalyzed by various agents, including thiourea. acs.org
The mechanism of hydration of both maleic and fumaric acid involves the addition of a water molecule across the carbon-carbon double bond. This reaction is typically acid-catalyzed. The proposed mechanism involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by a water molecule. Subsequent deprotonation yields malic acid.
Kinetic models have been developed to describe the competitive transformation processes between maleic acid, fumaric acid, and malic acid. nih.govnih.gov These models, often assuming first-order reactions, help in optimizing reaction conditions to maximize the yield of malic acid. nih.gov Factors such as temperature, pressure, and catalyst concentration significantly influence the reaction rates and equilibrium positions. rsc.org For instance, an increase in temperature can favor the formation of malic acid from fumaric acid. nih.gov
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods offer a sustainable and highly specific alternative to chemical synthesis for producing enantiomerically pure L-malic acid. These routes often utilize whole microbial cells or purified enzymes.
Enzymatic Formation of Malate from Pyruvate (B1213749) and Carbon Dioxide Sources
A key biocatalytic pathway for L-malate (B1240339) synthesis is the reductive tricarboxylic acid (rTCA) pathway. This pathway is attractive due to its high theoretical yield of 2 moles of malate per mole of glucose. nih.govnih.gov The process involves two main enzymatic steps:
Carboxylation of Pyruvate: Pyruvate, derived from glycolysis, is carboxylated to form oxaloacetate. This reaction is catalyzed by the enzyme pyruvate carboxylase (PYC) and involves the fixation of CO₂. nih.gov
Reduction of Oxaloacetate: Oxaloacetate is then reduced to L-malate by the enzyme malate dehydrogenase (MDH), typically utilizing NADH as a cofactor.
Another enzymatic route involves the malic enzyme, which catalyzes the reversible oxidative decarboxylation of L-malate to pyruvate and CO₂. acs.orgebi.ac.uk By manipulating reaction conditions and cofactor availability (specifically NADPH), the reverse reaction—the reductive carboxylation of pyruvate to L-malate—can be favored. researchgate.netnih.gov
The enzymatic conversion of fumarate (B1241708) to L-malate, catalyzed by fumarase, is another well-established method. nih.govasm.org This process can use either immobilized enzymes or whole cells containing fumarase. nih.govresearchgate.net
Metabolic Engineering for Malate Production in Microbial Systems
Significant research has focused on engineering various microorganisms to enhance L-malate production. The primary targets for metabolic engineering include Escherichia coli, Saccharomyces cerevisiae, and Aspergillus oryzae. Strategies often involve the overexpression of key enzymes in the malate synthesis pathway, deletion of genes responsible for byproduct formation, and optimization of transport systems.
In Escherichia coli , engineering efforts have focused on redirecting carbon flow towards malate. This has been achieved by inactivating genes involved in competing pathways, such as those for fumarate reduction, and overexpressing enzymes like pyruvate carboxylase and malate dehydrogenase. asm.orgresearchgate.net Engineered E. coli strains have been developed that can produce significant titers of L-malate under both aerobic and anaerobic conditions. researchgate.netmdpi.com
| Strain | Genetic Modification | Titer (g/L) | Yield (mol/mol glucose) | Reference |
| E. coli XZ658 | Deletion of fumarase isoenzymes, malic enzymes, and genes for lactate (B86563) and succinate (B1194679) production. | 34 | 1.42 | asm.org |
| E. coli BA063 | Inactivation of fumB, frdABCD, ldhA, pflB; Co-overexpression of mdh and pck. | 28.5 | 0.69 (g/g) | researchgate.net |
| E. coli E23 (ΔnuoA, NOG) | Knockout of nuoA, introduction of nonoxidative glycolysis (NOG) pathway. | 21.3 | 0.43 (g/g) | mdpi.comnih.gov |
Saccharomyces cerevisiae , a widely used industrial yeast, has also been engineered for high-level malate production. Key modifications include the overexpression of native pyruvate carboxylase (PYC2), a cytosolically targeted malate dehydrogenase (MDH3), and a malate transporter from Schizosaccharomyces pombe (SpMAE1). asm.orgwur.nl These modifications, particularly in strains with deleted pyruvate decarboxylase, have led to high titers and yields of malate. asm.orgresearchgate.net
| Strain | Genetic Modification | Titer (g/L) | Yield (mol/mol glucose) | Reference |
| Engineered S. cerevisiae | Overexpression of PYC2, cytosolic MDH3, and SpMAE1. | 59 | 0.42 | asm.org |
Aspergillus oryzae is a natural producer of L-malic acid and is considered a promising candidate for industrial-scale fermentation. frontiersin.org Research has focused on optimizing fermentation conditions and developing mutant strains with enhanced production capabilities. frontiersin.orgnih.govnih.gov Repeated-batch cultivation has been shown to significantly increase the productivity of A. oryzae. nih.gov
| Strain | Cultivation Method | Titer (g/L) | Yield (mol/mol) | Reference |
| A. oryzae mutant | 7.5 L fed-batch | 95.2 | 0.73 | frontiersin.org |
| A. oryzae DSM 1863 | Repeated-batch | 178 | - | nih.gov |
| Genetically modified A. oryzae | 2 L bioreactor batch | - | 1.38 | frontiersin.org |
Derivatization Chemistry of Malate Anion
The malate anion, particularly the naturally occurring L-isomer, is a valuable component of the "chiral pool"—a collection of abundant, enantiopure natural compounds used as starting materials in organic synthesis. wikipedia.orgmdpi.com Its stereogenic center and multiple functional groups make it a versatile C4 building block for the enantioselective synthesis of complex molecules. wikipedia.org
L-malic acid is widely used as a chiral building block and auxiliary in asymmetric synthesis. magtech.com.cnwikipedia.org Its two carboxylic acid groups and one hydroxyl group can be selectively modified to create a variety of advanced chiral intermediates. These intermediates are then used in the total synthesis of numerous natural products and pharmaceuticals. wikipedia.org
Examples of its application include:
Synthesis of Alkaloids: L-malic acid has been used as the starting material for the asymmetric synthesis of alkaloids like (S)-(–)-crispine A and the Aristotelia alkaloid peduncularine. magtech.com.cn The synthesis often involves converting malic acid into a chiral lactam or enamide, which then undergoes stereoselective cyclization reactions. magtech.com.cn
Synthesis of Bioactive Lactones: It serves as a precursor for synthesizing complex molecules containing lactone rings, such as (S)-dihydrokavain.
Construction of Complex Natural Products: The carbon backbone and stereocenter of malic acid have been incorporated into the total synthesis of diverse natural products, including (+)-brasilenyne (a marine natural product) and (+)-heliotridine (a pyrrolizidine (B1209537) alkaloid).
The synthetic strategy typically involves transforming L-malic acid into key chiral intermediates such as chiral butanediols, epoxides, or γ-lactones, which retain the original stereochemistry and are then elaborated into the final target molecule. wikipedia.org This approach leverages the inherent chirality of the malate anion to control the stereochemistry of complex synthetic targets, avoiding the need for more complex asymmetric catalysis or resolution steps. wikipedia.orgmdpi.com
Reactions Leading to Isotopically Labeled Malate and Related Intermediates
The synthesis of isotopically labeled this compound and its related intermediates is crucial for a variety of scientific applications, particularly in metabolic research, flux analysis, and pharmacokinetic studies. medchemexpress.commoravek.com The incorporation of stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), or radioisotopes such as carbon-14 (B1195169) (¹⁴C), allows for the precise tracing of malate's metabolic fate in biological systems. moravek.comyoutube.com Methodologies for isotopic labeling can be broadly categorized into chemical synthesis and enzymatic reactions, each offering distinct advantages in terms of specificity, yield, and the positions of the incorporated labels.
Deuterium (²H) Labeling
Deuterium-labeled malate is frequently used in metabolic and pharmacokinetic studies to alter and investigate metabolic pathways due to the kinetic isotope effect. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic degradation and help in identifying metabolic soft spots in drug candidates. nih.gov
Several synthetic strategies exist for the preparation of deuterated malate. One common approach involves the use of deuterated reagents. For instance, a multi-step synthesis can be designed to introduce deuterium at a specific position, such as C6 of a precursor molecule, via reduction using sodium borodeuteride (NaBD₄). unimi.itresearchgate.net Another effective method is the chemo/regioselective H-D exchange catalyzed by systems like Palladium on carbon with aluminum (Pd/C-Al) using deuterium oxide (D₂O) as the deuterium source. nih.gov This method is valued for its environmental friendliness and selectivity. nih.gov
Enzymatic synthesis provides a highly stereospecific route to deuterated malates. A notable example is the synthesis of threo-3-deuterio-DL-malic acid, which elucidates the stereochemistry of enzyme-catalyzed reactions. acs.org Commercially available standards, such as Malic acid-d3, serve as valuable tools for quantitation in drug development processes. medchemexpress.com
Carbon (¹³C and ¹⁴C) Labeling
Carbon-labeled malate, particularly with the stable isotope ¹³C, is indispensable for metabolic flux analysis in central carbon metabolism. researchgate.netnih.gov By supplying cells with a ¹³C-labeled substrate, such as [U-¹³C]-glucose, researchers can track the incorporation of ¹³C atoms into downstream metabolites like malate through pathways such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net
The labeling pattern of malate provides detailed insights into metabolic activities. For example:
M+3 Malate : The presence of malate with three ¹³C atoms (M+3) when cells are fed [U-¹³C]-glucose is a strong indicator of pyruvate anaplerosis via pyruvate carboxylase. nih.govresearchgate.net This reaction converts M+3 pyruvate into M+3 oxaloacetate, which is then reduced to M+3 malate. researchgate.net
M+1 and M+2 Malate : Pyruvate entering the TCA cycle via pyruvate dehydrogenase produces M+2 acetyl-CoA. One turn of the cycle can lead to M+2 malate. Other labeling patterns, such as M+1, can be generated through different entry points or subsequent turns of the cycle. nih.govfrontiersin.org
The following table summarizes various isotopically labeled malate compounds and the methodologies for their synthesis.
Table 1: Synthesis of Isotopically Labeled Malate| Labeled Compound | Isotope | Label Position(s) | Synthetic Method/Precursor | Application |
|---|---|---|---|---|
| Malic acid-d3 | ²H (Deuterium) | Multiple | Chemical Synthesis | Pharmacokinetic studies, Internal Standard medchemexpress.com |
| threo-3-deuterio-DL-malic acid | ²H (Deuterium) | C-3 | Enzymatic Synthesis | Stereochemical studies acs.org |
| [¹³C₄]-L-Malic acid | ¹³C (Carbon-13) | C-1, C-2, C-3, C-4 | Chemical Synthesis | Metabolomics Standard isotope.com |
| M+3 Malate | ¹³C (Carbon-13) | Three carbons | Metabolic (from [U-¹³C]-glucose) | Pyruvate anaplerosis studies nih.gov |
| M+2 Malate | ¹³C (Carbon-13) | Two carbons | Metabolic (from [U-¹³C]-glucose) | TCA Cycle Flux Analysis researchgate.net |
| [¹⁴C]-Malic acid | ¹⁴C (Carbon-14) | Various | Chemical Synthesis | Biodegradation studies nih.gov |
The selection of a specific isotopically labeled malate depends on the research question, with different isotopes and labeling patterns providing unique insights into metabolic functions.
Spectroscopic and Structural Elucidation Studies
Advanced Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides deep insights into the molecular vibrations and, by extension, the conformational structure of sodium hydrogen malate (B86768).
Quantitative infrared (IR) titration studies of aqueous malic acid have successfully identified the spectra of its principal species, including monosodium malate. Analysis of these spectra reveals distinct vibrational bands that are characteristic of the hydrogen malate anion. The antisymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group are particularly informative. For monosodium malate, these bands are observed at approximately 1580 cm⁻¹ and 1400 cm⁻¹, respectively.
Furthermore, the IR spectrum of monosodium malate displays features indicative of both the protonated carboxylic acid and the deprotonated carboxylate group. A broad absorption region observed between 3800 cm⁻¹ and 1800 cm⁻¹ is assigned to the O-H stretching vibrations of the alcohol group and the extensive hydrogen bonding network involving water molecules. The presence of bands far from the typical 3500 cm⁻¹ region for O-H stretching suggests the existence of strong hydrogen bonds within the structure.
Interactive Table: Key IR Bands for Monosodium Malate
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |
|---|---|---|
| Antisymmetric COO⁻ Stretch | 1580 | Stretching of the deprotonated carboxylate group |
| Symmetric COO⁻ Stretch | 1400 | Stretching of the deprotonated carboxylate group |
| Broad O-H Stretch | 3800-1800 | O-H vibrations from alcohol and hydrogen-bonded water |
While IR spectroscopy provides significant data, detailed conformational analysis through Raman spectroscopy for sodium hydrogen malate is not extensively documented in publicly available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution-State Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in solution and for studying their dynamic processes. For this compound, ¹H and ¹³C NMR would be the primary methods for assigning stereochemistry and observing solution-state dynamics.
Although specific, detailed experimental NMR studies focused on the stereochemical assignment and solution dynamics of this compound are not widely available in the literature, predictive data for ¹H and ¹³C NMR spectra exist. guidechem.com A ¹H NMR spectrum would be expected to show distinct signals for the protons on the chiral carbon (C2), the methylene (B1212753) carbon (C3), and the hydroxyl group. The coupling patterns between the C2 and C3 protons would be crucial for confirming the connectivity and elucidating the preferred conformation in solution.
Similarly, a ¹³C NMR spectrum would provide signals for the four distinct carbon atoms in the malate backbone: the two carboxyl carbons, the chiral carbon bearing the hydroxyl group, and the methylene carbon. The chemical shifts of the carboxyl carbons would differ, reflecting their distinct chemical environments (one protonated, one deprotonated).
X-ray Absorption Spectroscopy (EXAFS) for Local Coordination Environment Analysis
X-ray Absorption Spectroscopy, particularly Extended X-ray Absorption Fine Structure (EXAFS), is an ideal technique for probing the local coordination environment of the sodium cation (Na⁺) in this compound. This method can determine the number, distance, and type of atoms immediately surrounding the sodium ion, providing insight into its hydration shell and its interaction with the malate anion in both solid and solution states. However, specific EXAFS studies detailing the local coordination environment in this compound are not present in the surveyed scientific literature.
Luminescence Spectroscopy for Coordination Chemistry Insights
Luminescence spectroscopy can be used to study the coordination of this compound with luminescent metal ions. If the malate anion acts as a ligand, it can influence the emission properties of a coordinated metal center, providing information about the binding mode and the formation of complex species. There is a notable absence of specific luminescence studies in the literature involving this compound as a ligand to probe its coordination chemistry. One study notes that a pale blue fluorescence is observed under ultraviolet light when a solution of sodium hydrogen DL-malate is heated with resorcinol (B1680541) and sulfuric acid, but this is used for identification rather than for detailed coordination analysis. fao.org
Dielectric Spectroscopy for Phase Transition Characterization
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a sensitive method for detecting phase transitions in the solid state, as these transitions are often accompanied by changes in molecular motion and charge distribution, leading to anomalies in the dielectric constant. Currently, there are no available research articles that apply dielectric spectroscopy to characterize phase transitions in solid this compound. Studies on related compounds, such as sodium maleate (B1232345), have been conducted, but this data cannot be directly extrapolated to this compound due to structural differences. researchgate.netnih.gov
Thermal Analysis Techniques (TG, DTA, DSC) for Structural Transitions (Non-Explanatory)
Thermal analysis techniques, including Thermogravimetric Analysis (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability of a compound and to detect structural transitions such as melting, decomposition, and changes in crystal form.
Crystal Engineering and Solid State Chemistry
Design Principles for Crystalline Molecular Solids Involving Malate (B86768) Anions
The design of crystalline molecular solids containing malate anions is fundamentally guided by the principles of supramolecular chemistry and an understanding of intermolecular interactions. The primary factors influencing the crystal packing are the strong ionic interactions between the sodium cation and the carboxylate groups of the malate anion, as well as the highly directional and specific hydrogen bonds that can be formed by the hydroxyl and remaining carboxylic acid groups.
Key design considerations include:
Ionic Interactions: The electrostatic forces between the Na⁺ cation and the negatively charged carboxylate group are a primary driving force for crystallization and significantly influence the packing arrangement.
Stereochemistry of Malic Acid: Malic acid is chiral, existing as L- and D-enantiomers. The stereochemistry of the malate anion can influence the symmetry of the resulting crystal lattice and its properties.
Solvent Effects: The solvent used for crystallization can play a crucial role in the final crystal structure, potentially being incorporated into the lattice to form hydrates and influencing the hydrogen-bonding patterns.
Hydrogen Bonding Networks in Sodium Hydrogen Malate Crystals
Hydrogen bonding is a critical factor in defining the crystal structure of this compound and its hydrates. These interactions create a supramolecular architecture that dictates the physical properties of the solid.
Formation of Hydrogen-Bonded Layers and Polymeric Structures
Co-crystal Formation with Malic Acid and Related Salts
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, neutral molecule (a coformer) into the crystal lattice. While specific examples of co-crystals formed directly from this compound were not identified in the search results, the propensity of malic acid and its salts to form co-crystals is well-documented acs.orgnih.govjddtonline.infonih.gov.
The carboxylic acid group of this compound presents a potential site for hydrogen bonding with suitable coformers. The formation of co-crystals is guided by the relative acidity (pKa) of the components and the stability of the potential hydrogen bond synthons that can be formed. Given the versatile hydrogen bonding capabilities of the malate moiety, it is plausible that this compound could be a candidate for forming co-crystals with various pharmaceutically acceptable coformers.
Studies on Ferroelectric and Nonlinear Optical Properties of Malate Salts
Certain organic salts and hydrogen-bonded materials exhibit interesting dielectric and optical properties. Research into malate salts suggests their potential for applications in these areas.
A study on a salt of sodium with L-malic acid, with the empirical formula NaC4H5O5, investigated its ferroelectric properties researchgate.net. This research was prompted by the well-known ferroelectric and nonlinear optical properties of analogous tartrate salts, such as Rochelle salt researchgate.net. Preliminary thermal and dielectric measurements on this sodium L-malic acid salt indicated the presence of reversible phase transitions, which is a characteristic often associated with ferroelectric materials researchgate.net. The structural transitions leading to ferroelectricity in some hydrogen-bonded materials are of an order-disorder type, driven by the ordering of cations which in turn stabilizes the hydrogen bonding network and can give rise to spontaneous polarization nsf.gov.
While comprehensive studies on the nonlinear optical (NLO) properties of this compound are not detailed in the provided results, organic crystals with extensive hydrogen-bonding networks are often investigated for such properties scholarsresearchlibrary.comresearchgate.net. The non-centrosymmetric crystal structures that can arise from chiral molecules like L-malic acid are a prerequisite for second-order NLO effects.
Phase Transitions and Polymorphism in Solid Sodium Malate Systems
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in the solid-state chemistry of pharmaceuticals and other materials. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.
The investigation into the sodium L-malic acid salt revealed the existence of three reversible phase transitions at approximately 310 K, 325 K, and 360 K, suggesting the possibility of different solid-state phases at different temperatures researchgate.net. The study of malate salts of other compounds has also revealed the existence of multiple anhydrous crystalline forms, which were characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) ub.edu. These findings indicate that sodium malate systems are susceptible to polymorphism. The specific conditions of crystallization, such as solvent, temperature, and rate of cooling, would likely influence which polymorphic form of this compound is obtained.
Data Tables
Table 1: Investigated Properties of a Sodium L-Malic Acid Salt
| Property | Observation | Reference |
| Empirical Formula | NaC4H5O5 | researchgate.net |
| Potential Property | Ferroelectric | researchgate.net |
| Phase Transitions | Three reversible phase transitions observed at approx. 310 K, 325 K, and 360 K | researchgate.net |
Table 2: General Characteristics of Hydrogen Bonds in Crystalline Solids
| Hydrogen Bond Type | Donor/Acceptor | Typical Distance (X···Y) | Typical Angle (X−H···Y) | Reference |
| Strong | O-H, N-H / O, N | 2.2 - 2.5 Å | 175 - 180° | General Knowledge |
| Moderate | O-H, N-H / O, N | 2.5 - 3.2 Å | > 130° | ucl.ac.uk |
| Weak | C-H / O, N, π-systems | 3.0 - 4.0 Å | > 90° | General Knowledge |
Chemical Reactivity and Coordination Chemistry
Acid-Base Chemistry and Buffering Mechanisms
Sodium hydrogen malate (B86768) functions as an effective buffering agent due to the presence of the hydrogen malate ion (HMal⁻), which is the conjugate base of a weak acid, malic acid (H₂Mal). Malic acid is a dicarboxylic acid with two dissociation constants, pKa1 and pKa2. The pKa values for malic acid are approximately 3.40 and 5.10. hamptonresearch.comustc.edu.cn A solution containing the hydrogen malate ion can resist significant changes in pH upon the addition of small amounts of strong acids or bases. wordpress.com
The buffering action is governed by the following equilibria:
Neutralization of added base (e.g., OH⁻): The hydrogen malate ion can donate a proton to neutralize added hydroxide (B78521) ions, forming the malate dianion (Mal²⁻) and water. HMal⁻(aq) + OH⁻(aq) ⇌ Mal²⁻(aq) + H₂O(l)
Neutralization of added acid (e.g., H₃O⁺): The carboxylate group of the hydrogen malate ion can accept a proton from an added acid, forming undissociated malic acid. HMal⁻(aq) + H₃O⁺(aq) ⇌ H₂Mal(aq) + H₂O(l)
This dual capacity to neutralize both acids and bases allows solutions of sodium hydrogen malate to maintain a relatively stable pH, particularly within the effective buffering ranges around its pKa values. wordpress.com
Redox Reactivity and Interactions with Oxidizing Agents
The hydrogen malate ion is susceptible to oxidation at its secondary hydroxyl group. A prominent and biologically significant example of this reactivity is the oxidation of malate to oxaloacetate. This reversible reaction is a key step in the citric acid cycle, catalyzed by the enzyme malate dehydrogenase, which utilizes NAD⁺ as the oxidizing agent. wikipedia.orgstudy.commicrobenotes.com
The half-reaction for the oxidation of malate is: Malate ⇌ Oxaloacetate + 2H⁺ + 2e⁻
In this biochemical pathway, the two electrons and one proton are transferred to NAD⁺, forming NADH, with the second proton released into the solution. study.com The standard Gibbs free energy for this reaction is positive (+29.7 kJ/mol), indicating it is unfavorable under standard conditions. However, in the cellular environment, the reaction proceeds in the forward direction because the product, oxaloacetate, is rapidly consumed in the subsequent, highly exergonic step of the citric acid cycle (condensation with acetyl-CoA to form citrate). study.com The malate ion can therefore act as a reducing agent in the presence of a suitable oxidizing agent. wyzant.com
Complexation with Metal Ions
The malate anion is an excellent chelating agent, capable of forming stable complexes with a variety of metal ions through its carboxylate and hydroxyl oxygen atoms. wikipedia.org This ability to bind metals is central to its role in biological systems and its applications in various chemical processes.
The malate anion typically acts as a polydentate ligand, coordinating to transition metal ions through multiple donor atoms. The specific coordination mode can vary depending on the metal ion, pH, and stoichiometry of the complex. Common coordination involves the oxygen atoms of one or both carboxylate groups and the oxygen atom of the hydroxyl group.
In several documented complexes, the malate dianion acts as a tridentate ligand. For instance, in a complex with copper(II), the l-malate (B1240339) group acts as a tridentate ligand, creating a distorted octahedral geometry around the Cu(II) atom. researchgate.net Similarly, in a nickel(II) complex, malate coordinates as a tridentate dianion. researchgate.net Studies on iron-malate complexes also indicate chelation involving the carboxyl and hydroxyl groups, forming stable structures. researchgate.net This tridentate chelation forms stable five- or six-membered rings, which enhances the thermodynamic stability of the resulting metal complex.
The interaction of malate with f-block elements, specifically trivalent lanthanides (Ln) and actinides (An), has been the subject of detailed thermodynamic and structural investigation due to its relevance in understanding the environmental behavior of these elements and for developing separation technologies.
Thermodynamic studies involving methods such as isothermal titration calorimetry have been employed to determine the stability constants (log β) and complexation enthalpies (ΔrH⁰m) for the formation of Ln(III)/An(III)-malate complexes. researchgate.net Research has consistently shown the formation of two primary complex species: a 1:1 (metal:malate) complex and a 1:2 complex. researchgate.net
For the complexation of Neodymium(III) with malate, the stability constants extrapolated to zero ionic strength were found to be approximately 6 for the 1:1 complex and 9 for the 1:2 complex. researchgate.net The corresponding complexation enthalpies are relatively small, with average values around 5 kJ·mol⁻¹, which is typical for complexation with small organic ligands. researchgate.net These studies indicate that the complexation process is thermodynamically favorable.
| Complex Stoichiometry (Nd:Malate) | log β⁰ (at zero ionic strength) | ΔrH⁰m (kJ·mol⁻¹) |
|---|---|---|
| 1:1 | ~6 | ~5 |
| 1:2 | ~9 | ~5 |
Structural investigations using techniques like vibrational spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, often complemented by quantum-mechanical calculations, have provided detailed insights into the coordination environment of the metal ion in these complexes. researchgate.netresearchgate.net
These studies have revealed that in both lanthanide (e.g., Nd(III), Eu(III)) and actinide (e.g., Am(III)) complexes, the malate ligand adopts a tridentate binding mode. researchgate.net The metal ion is coordinated by the oxygen atoms from the two carboxylate groups and the oxygen atom of the deprotonated hydroxyl group. This coordination forms a stable chelate ring structure. The similarity in the binding motif, speciation, and thermodynamic parameters between lanthanide and actinide complexes with malate underscores the homology between these 4f and 5f elements in their interactions with this type of organic ligand. researchgate.net
Thermodynamic and Structural Studies on Lanthanide(III)/Actinide(III) Malate Complexation
Comparison of Lanthanide(III) and Actinide(III) Malate Binding Motifs
The complexation of trivalent lanthanides (Ln(III)) and actinides (An(III)) with malate has been a subject of study to understand the similarities and differences in their coordination chemistry, which is largely influenced by their 4f and 5f electron configurations, respectively. Research combining structural and thermodynamic methods has provided significant insights into these interactions, revealing a strong homology between the two series in their binding with malate. researcher.liferesearchgate.net
A multi-method approach utilizing vibrational spectroscopy, extended X-ray absorption fine structure (EXAFS) spectroscopy, and quantum-mechanical calculations has been employed to study the complexation of neodymium (Nd(III)), europium (Eu(III)), and americium (Am(III)) with malate. researchgate.net These studies have consistently shown that the malate ligand coordinates to the metal ion in a tridentate fashion. researchgate.net The binding involves the two carboxylate groups and the hydroxyl group of the malate, forming a stable chelate ring structure. researchgate.net
Comparative studies between Nd(III) and Am(III) malate complexes have demonstrated that the fundamental binding motif is transferable from lanthanides(III) to actinides(III). researcher.liferesearchgate.net This supports the concept of 4f/5f element homology in this chemical system. The speciation and thermodynamics of complexation are also comparable. researcher.liferesearchgate.net For instance, UV-vis, laser fluorescence, and calorimetric studies have identified the formation of two primary complex species for both lanthanides and actinides with 1:1 and 1:2 metal-to-malate stoichiometries. researchgate.net
While the primary coordination mode is similar, subtle differences arising from the nature of the f-orbitals can influence the degree of covalency in the metal-ligand bond. For actinides, the 5f orbitals are more spatially extended than the 4f orbitals of lanthanides, which can allow for a greater degree of orbital mixing with ligand orbitals. rsc.orgdiva-portal.org This can lead to a higher degree of covalency in the actinide-malate bonds compared to the more predominantly ionic interactions in lanthanide-malate complexes. rsc.org
The table below summarizes the key comparative findings for Lanthanide(III) and Actinide(III) malate complexes.
| Feature | Lanthanide(III) (e.g., Nd(III), Eu(III)) | Actinide(III) (e.g., Am(III)) | Reference |
| Binding Motif | Tridentate coordination involving two carboxylate groups and one hydroxyl group, forming a chelate ring. | Tridentate coordination involving two carboxylate groups and one hydroxyl group, forming a chelate ring. | researchgate.net |
| Complex Stoichiometry | Formation of 1:1 and 1:2 (metal:malate) complexes. | Formation of 1:1 and 1:2 (metal:malate) complexes. | researchgate.net |
| Bonding Nature | Predominantly ionic. | Ionic with a slightly higher degree of covalency due to 5f orbital participation. | rsc.org |
| 4f/5f Homology | Serves as a chemical analogue for Actinide(III) behavior. | Behavior can be predicted from Lanthanide(III) models, supporting homology. | researcher.liferesearchgate.net |
Reactions in Aqueous Solutions and Ionic Interactions
This compound is the monosodium salt of malic acid and is freely soluble in water. atamanchemicals.comwikipedia.org When dissolved in an aqueous solution, it dissociates into a sodium cation (Na⁺) and a hydrogen malate anion (C₄H₅O₅⁻). The hydrogen malate anion can further participate in acid-base equilibria.
The malate anion is capable of forming complexes with various metal ions in aqueous solutions. researchgate.net The coordination involves the carboxyl groups and the hydroxyl group, which can lead to the formation of stable chelate structures. The participation of the hydroxyl group in complex formation is significant; it can occur in acidic media not necessarily through deprotonation, but by a competitive replacement of its proton by a more electropositive metal ion. researchgate.net This interaction stabilizes the resulting complex. researchgate.net
The behavior of this compound in aqueous solution can be summarized by the following key reactions and interactions:
Dissociation: Upon dissolution, this compound fully dissociates: C₄H₅NaO₅(s) → Na⁺(aq) + C₄H₅O₅⁻(aq)
Acid-Base Equilibrium: The hydrogen malate anion is amphiprotic and can act as either a weak acid or a weak base:
As an acid: C₄H₅O₅⁻(aq) + H₂O(l) ⇌ C₄H₄O₅²⁻(aq) + H₃O⁺(aq)
As a base: C₄H₅O₅⁻(aq) + H₂O(l) ⇌ C₄H₆O₅(aq) + OH⁻(aq) Because it is derived from a weak acid (malic acid), a solution of this compound will have a pH determined by the relative strengths of these two processes. It is also used as a buffering agent. fao.orgfao.org
Complexation Reactions: The malate anion (in either its singly or doubly deprotonated form) can act as a chelating ligand for metal ions (Mⁿ⁺): Mⁿ⁺(aq) + C₄H₄O₅²⁻(aq) ⇌ [M(C₄H₄O₅)]⁽ⁿ⁻²⁾⁺(aq)
The table below outlines the primary ionic species and their roles in an aqueous solution of this compound.
| Ion/Molecule | Name | Role in Solution |
| Na⁺ | Sodium ion | Spectator cation, contributes to ionic strength. |
| C₄H₅O₅⁻ | Hydrogen malate ion | Participates in acid-base equilibria, acts as a ligand. |
| C₄H₄O₅²⁻ | Malate ion | Product of deprotonation, acts as a chelating ligand. |
| C₄H₆O₅ | Malic acid | Product of protonation. |
| H₃O⁺ / OH⁻ | Hydronium / Hydroxide ions | Determine the pH of the solution based on the acid-base equilibria of the hydrogen malate ion. |
Biochemical and Biological Roles in Non Human Systems
Participation in Microbial Metabolic Pathways
Malate (B86768) is a crucial intermediate in the citric acid cycle (also known as the TCA cycle or Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms. wikipedia.orgwikipedia.org This cycle is a series of chemical reactions that release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.org
Within the cycle, malate undergoes oxidation to form oxaloacetate, a reaction catalyzed by the enzyme malate dehydrogenase. nih.govnih.gov This conversion is a reversible dehydrogenation reaction that reduces a molecule of NAD+ to NADH. nih.govbyjus.com
L-Malate (B1240339) + NAD+ ⇌ Oxaloacetate + NADH + H+
The NADH generated in this step is a key reducing agent that subsequently donates its electrons to the electron transport chain, driving the synthesis of ATP, the main energy currency of the cell. wikipedia.org Although the equilibrium of this specific reaction favors malate, the rapid consumption of oxaloacetate in the subsequent step of the TCA cycle (condensation with acetyl-CoA to form citrate) drives the forward reaction. nih.gov This interconversion is vital for the regeneration of oxaloacetate, ensuring the cyclical nature of the pathway continues. khanacademy.org
In the complex microbial ecosystem of the ruminant stomach, sodium malate supplementation has been shown to enhance fermentation efficiency and modulate microbial populations. Malate can stimulate the growth of key ruminal bacteria, notably Selenomonas ruminantium, which can constitute a significant portion of the total viable bacteria in the rumen. animbiosci.org
Supplementation with sodium DL-malate can lead to an increase in the concentration of ruminal ammonia (B1221849) nitrogen (NH3-N). animbiosci.org Ammonia is a primary nitrogen source for microbial protein synthesis, and its increased availability can promote microbial growth, leading to more efficient fermentation and improved digestibility of feedstuffs, particularly low-quality roughage. animbiosci.org Studies have shown that malate treatment can also increase the growth of solid-associated bacteria, especially with higher forage diets, indicating a broad stimulatory effect on the rumen microbiome. researchgate.net This enhanced microbial activity contributes to a more efficient extraction of energy from the fermented organic matter. animbiosci.org
Volatile fatty acids (VFAs) are the primary energy source for ruminants, produced through microbial fermentation of carbohydrates in the rumen. vt.eduvt.edu Sodium malate supplementation can significantly alter the profile of VFA production. mdpi.com Research indicates that increasing levels of malate in the diet corresponds with a rise in the mean total VFA concentration in the rumen. animbiosci.orgagronomsko.hr
Specifically, malate stimulates the production of propionate (B1217596) and, in some cases, butyrate (B1204436). animbiosci.orgnih.govcambridge.org This shift results in a lower acetate-to-propionate ratio. mdpi.comnih.gov The biochemical significance of this shift is tied to hydrogen metabolism within the rumen. Acetate (B1210297) formation typically releases hydrogen, which is a substrate for methane-producing archaea (methanogens). In contrast, the pathway to propionate production can act as a hydrogen sink. cambridge.org By favoring propionate synthesis, malate helps to redirect hydrogen away from methanogenesis, which can lead to reduced methane (B114726) emissions. agronomsko.hrnih.gov
| Parameter | Control (0 g/day) | 9 g/day | 18 g/day | 27 g/day |
|---|---|---|---|---|
| Total VFA (mmol/L) | 102.1 | 108.7 | 115.4 | 110.5 |
| Acetate (% total VFA) | 67.5 | 66.2 | 64.1 | 65.8 |
| Propionate (% total VFA) | 18.9 | 21.6 | 23.8 | 22.1 |
| Butyrate (% total VFA) | 8.9 | 8.6 | 8.9 | 9.3 |
| Acetate:Propionate Ratio | 3.6 | 3.1 | 2.7 | 3.0 |
Data adapted from a study on dairy steers, illustrating the shift in VFA proportions with increasing sodium DL-malate supplementation. animbiosci.org
One of the key benefits of malate supplementation in ruminants is its ability to stimulate lactate-utilizing bacteria, such as Selenomonas ruminantium. animbiosci.orgnih.gov Lactic acid can accumulate in the rumen of animals fed high-concentrate diets, leading to a drop in pH and a condition known as ruminal acidosis. By promoting the growth of bacteria that metabolize lactate (B86563), malate helps to stabilize ruminal pH. animbiosci.orgmdpi.com
Malate is a direct intermediate in the succinate-propionate pathway, a major route for propionate synthesis in bacteria like S. ruminantium. animbiosci.orgcambridge.org In this pathway, malate is converted to fumarate (B1241708), which is then reduced to succinate (B1194679). Succinate is subsequently decarboxylated to yield propionate. cambridge.org The reduction of fumarate to succinate consumes hydrogen, reinforcing malate's role as a hydrogen sink. cambridge.org Studies have demonstrated that the presence of malate enhances the ability of S. ruminantium to utilize and grow on lactate, particularly at the lower pH levels often associated with high-grain feeding. nih.govnih.gov
Enzymatic Reaction Mechanisms and Kinetics
The biochemical roles of sodium hydrogen malate are mediated by several key enzymes, each with specific reaction mechanisms and kinetic properties.
Malate Dehydrogenase (MDH) : This enzyme catalyzes the reversible oxidation of L-malate to oxaloacetate, a critical step in the TCA cycle. nih.govnih.gov The reaction follows an ordered Bi-Bi kinetic mechanism, where the cofactor NAD+ binds to the enzyme first, followed by L-malate. nih.gov After the reaction, oxaloacetate is released, followed by NADH. nih.gov The active site contains a critical histidine-aspartate pair that acts as a proton relay system, with the histidine residue acting as a general base to abstract a proton from the hydroxyl group of malate. nih.govebi.ac.uk
Fumarase (Fumarate Hydratase) : Fumarase catalyzes the reversible hydration of fumarate to L-malate. nih.govwikipedia.org This stereospecific reaction is another key step in the TCA cycle. researchgate.net The proposed mechanism involves acid-base catalysis by enzyme residues, facilitating the addition of a hydroxyl group and a proton across the double bond of fumarate without the need for cofactors. wikipedia.orgebi.ac.uk
Malic Enzyme : This enzyme offers an alternative fate for malate by catalyzing its oxidative decarboxylation to pyruvate (B1213749) and CO2, coupled with the reduction of NADP+ to NADPH or NAD+ to NADH. nih.gov The kinetic mechanism is typically sequential and ordered, with NADP binding first, followed by L-malate, and the products are released in the order of CO2, pyruvate, and finally NADPH. nih.gov
| Enzyme | Reaction | Cofactor(s) | Primary Metabolic Pathway | Kinetic Mechanism |
|---|---|---|---|---|
| Malate Dehydrogenase | L-Malate ⇌ Oxaloacetate | NAD+/NADH | Citric Acid Cycle | Ordered Bi-Bi nih.gov |
| Fumarase | Fumarate + H₂O ⇌ L-Malate | None | Citric Acid Cycle | Reversible hydration/dehydration nih.govnih.gov |
| Malic Enzyme | L-Malate → Pyruvate + CO₂ | NADP+/NADPH or NAD+/NADH | Anaplerotic reactions | Sequential Ordered Bi-Ter nih.gov |
Malate Dehydrogenase Reaction Kinetics and Mechanism
Malate dehydrogenase (MDH) is a central enzyme in cellular metabolism, catalyzing the reversible oxidation of L-malate to oxaloacetate with the concurrent reduction of NAD+ to NADH. nih.gov This reaction is a critical step in numerous metabolic pathways, most notably the citric acid cycle (Krebs cycle) and the malate-aspartate shuttle. nih.govresearchgate.net The enzyme is ubiquitous, found in all kingdoms of life, with distinct isozymes located in the cytoplasm and various organelles such as mitochondria. nih.govoup.com
The reaction mechanism involves the oxidation of the hydroxyl group on L-malate. researchgate.net The active site of MDH features a catalytic dyad, typically a Histidine-Aspartate pair (His 177 and Asp 150 in E. coli), which is crucial for catalysis. nih.gov The histidine residue, stabilized by the adjacent aspartate, acts as a proton acceptor, removing the proton from the hydroxyl group of L-malate. nih.govresearchgate.net Concurrently, a hydride ion is transferred from the substrate's carbon atom to the nicotinamide (B372718) ring of the NAD+ cofactor, reducing it to NADH. researchgate.net
Table 1: Key Features of Malate Dehydrogenase Catalysis
| Feature | Description |
|---|---|
| Reaction | L-malate + NAD+ ⇌ Oxaloacetate + NADH + H+ |
| Enzyme Class | Oxidoreductase (EC 1.1.1.37) |
| Kinetic Mechanism | Ordered Bi-Bi |
| Cofactor | NAD+/NADH |
| Key Active Site Residues | Histidine-Aspartate pair |
| Thermodynamics (Standard) | Endergonic (ΔG'° = +29.7 kJ/mol) |
| Cellular Location | Cytosol, Mitochondria, Chloroplasts, Peroxisomes |
Stereochemical Course of Malate Decarboxylation by Malic Enzyme
Malic enzyme (formally (S)-malate:NAD(P)+ oxidoreductase (decarboxylating)) catalyzes the oxidative decarboxylation of L-malate to produce pyruvate, CO2, and a reduced dinucleotide (NADH or NADPH). bangor.ac.ukmaxapress.comresearchgate.net This reaction is distinct from that of malate dehydrogenase as it involves both an oxidation and a decarboxylation step.
The stereochemistry of the hydride transfer to the dinucleotide cofactor and the subsequent decarboxylation are key aspects of the enzyme's function. The enzyme facilitates the removal of the carboxyl group, which is beta to the ketone group in the oxaloacetate intermediate, a classic β-decarboxylation reaction. The reaction catalyzed by different malic enzymes (NAD-dependent, EC 1.1.1.39 and NADP-dependent, EC 1.1.1.40) is fundamentally similar, differing primarily in their cofactor specificity and regulatory properties. maxapress.comresearchgate.net
Inhibition of Transaminase Enzymes by Related Compounds
Transaminase enzymes, also known as aminotransferases, are crucial for the synthesis and degradation of amino acids by catalyzing the transfer of an amino group from an amino acid to an α-keto acid. nih.gov Two of the most prominent transaminases are aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov While this compound itself is not a primary inhibitor, compounds structurally related to its metabolic partners, such as aspartate, can modulate transaminase activity.
Aspartate, which is interconverted with oxaloacetate (the product of malate dehydrogenase) via AST, is a substrate for this enzyme. The metabolism of malate and aspartate are tightly linked, particularly in processes like the malate-aspartate shuttle and gluconeogenesis. promegaconnections.com The inhibition of transaminases is typically achieved by substrate analogs or compounds that react with the pyridoxal-5'-phosphate (PLP) cofactor essential for their catalytic activity. nih.gov
For example, various compounds have been identified as selective inhibitors of these enzymes in laboratory settings. L-cycloserine and L-2-amino-4-methoxy-trans-but-3-enoic acid have been shown to selectively inhibit alanine aminotransferase and aspartate aminotransferase, respectively, in rat hepatocytes. nih.gov These inhibitors function by interfering with the active site of the enzyme, preventing the binding of natural substrates like alanine, aspartate, α-ketoglutarate, or oxaloacetate. nih.govnih.gov Understanding the inhibition of these enzymes is significant as malate metabolism is directly linked to the pool of oxaloacetate, a key substrate for aspartate aminotransferase.
Role in Photosynthesis and Carbon Fixation (e.g., Calvin Cycle, C4 fixation)
Malate plays a pivotal role in certain photosynthetic pathways, particularly in C4 and Crassulacean acid metabolism (CAM) plants, which have evolved mechanisms to concentrate CO2 and minimize photorespiration. nih.gov
In C4 photosynthesis, atmospheric CO2 is first fixed in mesophyll cells by the enzyme phosphoenolpyruvate (B93156) (PEP) carboxylase, which adds bicarbonate to the three-carbon molecule PEP to form the four-carbon acid oxaloacetate. This oxaloacetate is then rapidly reduced to malate in the mesophyll chloroplasts by NADP-malate dehydrogenase. nih.gov Malate is the primary four-carbon acid transported from the mesophyll cells to the bundle-sheath cells.
Once inside the bundle-sheath cells, malate is decarboxylated by a malic enzyme (either NADP-ME or NAD-ME, depending on the C4 subtype) to release CO2 and produce pyruvate. maxapress.comresearchgate.net This process elevates the concentration of CO2 in the bundle-sheath chloroplasts, where the Calvin cycle enzyme RuBisCO is located, thereby enhancing the efficiency of carbon fixation and reducing oxygenation. The pyruvate is then transported back to the mesophyll cells to regenerate PEP, completing the C4 cycle. In some C4 species, aspartate, formed from oxaloacetate by transamination, serves as the primary transport molecule instead of or in addition to malate. nih.gov
Table 2: Role of Malate in C4 Photosynthesis
| Step | Location | Process | Key Enzyme |
|---|---|---|---|
| Formation | Mesophyll Cell Cytoplasm/Chloroplast | Oxaloacetate is reduced to malate. | NADP-Malate Dehydrogenase |
| Transport | Mesophyll Cell to Bundle-Sheath Cell | Malate moves between cells via plasmodesmata. | - |
| Decarboxylation | Bundle-Sheath Cell Chloroplast/Mitochondria | Malate is decarboxylated to release CO2. | NAD(P)-Malic Enzyme |
| Result | Bundle-Sheath Cell | CO2 concentration is increased for the Calvin Cycle. | RuBisCO |
Bioremediation and Biodegradation Pathways in Environmental Systems
In environmental systems, malate is a readily biodegradable organic compound that can be utilized by a wide range of microorganisms as a source of carbon and energy. nih.govnih.gov This biodegradability is a key aspect of its role in bioremediation and natural carbon cycling.
Soil bacteria and other microorganisms possess the necessary enzymes to metabolize malate. Many bacteria can take up and degrade malate through pathways central to their metabolism, such as the citric acid cycle. nih.gov For instance, bacteria like Comamonas acidovorans have been shown to utilize poly(β-L-malic acid), breaking it down into L-malate monomers which then enter central metabolism. oup.comnih.gov The degradation of malate in soil can be rapid, with studies showing half-lives of just a few hours in certain acidic soils. bangor.ac.uk
Advanced Analytical Methodologies in Research
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components in a mixture. For sodium hydrogen malate (B86768), both High-Performance Liquid Chromatography and Ion Chromatography are extensively utilized.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of sodium hydrogen malate. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture.
A typical HPLC method for this compound involves a C18 column with a mobile phase consisting of an acetonitrile/ammonium acetate (B1210297) buffer solution. nih.gov The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection is often achieved using a UV detector, as the malate ion absorbs ultraviolet light at specific wavelengths. nih.govresearchgate.net For instance, a rapid and reliable method for determining preservatives in various foods utilizes a reversed-phase C18 column with UV detection. nih.gov The quantitative analysis is performed by comparing the peak area of the analyte to that of a known standard. conservation-wiki.com
For applications requiring compatibility with Mass Spectrometry (MS), the mobile phase can be modified. For example, phosphoric acid in the mobile phase can be replaced with formic acid for MS-compatible applications. sielc.com The versatility of HPLC allows for method development tailored to specific matrices, from fruit juices and sodas to dairy products. nih.govresearchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-phase C18 | Newcrom R1 (Reverse-phase) |
| Mobile Phase | Acetonitrile and acetate buffer pH 7.0 (60:40) | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS) |
| Detection | UV Diode Array (231 nm) | Not specified (UV or MS compatible) |
| Analyte Example | Pizotifen malate | Sodium malate |
| Reference | pjps.pk | sielc.com |
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. conservation-wiki.comfai.us It is an ideal technique for determining the individual ionic components of this compound, namely the sodium cation (Na+) and the hydrogen malate anion (C₄H₅O₅⁻).
In IC, a sample is introduced into a continuous flow of a solvent, known as the eluent. eag.com The sample then travels through an analytical column containing a stationary phase with charged functional groups. eag.com The ions in the sample are separated based on their affinity for this stationary phase. eag.com Following separation, the ions pass through a conductivity detector, which measures the change in electrical conductivity as the ions elute from the column. fai.us The retention time is used for identification, and the detector's response is proportional to the concentration of the ion. fai.useag.com
IC systems can be configured to analyze either cations or anions. fai.useag.com For this compound, a cation exchange column would be used to quantify sodium, while an anion exchange column would be used for the malate anion. The technique is highly sensitive, with detection limits often in the µg/L (ppb) range, and offers high selectivity even in samples with complex matrices. eag.com
| Ion Type | Examples |
|---|---|
| Common Cations | Lithium, sodium, ammonium, potassium, magnesium, calcium |
| Common Anions | Fluoride, chloride, nitrite, nitrate, sulfate, bromide, phosphate, acetate, formate, oxalate, malate |
| Reference | fai.useag.comcps.it |
While single-dimension IC is powerful, it can face limitations in resolution and column capacity when analyzing trace analytes in high-salt matrices. nih.gov Two-Dimensional Ion Chromatography (2D-IC) has been developed to overcome these challenges. nih.gov This technique enhances separation power by using two columns with different selectivities. thermofisher.com
In a typical 2D-IC setup, a large-format column is used in the first dimension to perform a preliminary separation, primarily to isolate the analytes of interest from the bulk matrix ions. thermofisher.com The fraction containing the target analytes is then transferred to a second, small-format column for further separation and analysis. thermofisher.com This "heart-cutting" or matrix elimination approach significantly improves sensitivity and selectivity. thermofisher.com
This method has been successfully applied to the analysis of various ions in complex samples like drinking water and food products. thermofisher.comnih.gov By utilizing two different column chemistries, 2D-IC minimizes interference from matrix ions, leading to more accurate quantification of trace components. thermofisher.com The online clean-up capability of 2D-IC also reduces sample preparation time and potential for human error. nih.gov
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for structural elucidation and highly sensitive detection when coupled with chromatographic separation methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. nih.gov These methods are essential for the structural elucidation of malate and its derivatives. nih.gov
LC-MS is particularly suited for non-volatile compounds like this compound. uoguelph.ca After separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. windows.net The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, providing a mass spectrum that serves as a molecular fingerprint. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the precursor ion, yielding further structural information. nih.govwindows.net
GC-MS is used for volatile and semi-volatile compounds. uoguelph.ca For non-volatile compounds like malate, a derivatization step is required to increase their volatility and thermal stability. nih.gov The derivatized analyte is then separated by gas chromatography and analyzed by MS. The electron ionization (EI) mass spectra produced are highly reproducible and can be matched against extensive libraries for compound identification. nih.govuoguelph.ca
The coupling of Ion Chromatography with Mass Spectrometry (IC-MS) creates a robust and highly sensitive analytical system for the determination of ionic substances, including the malate ion. metrohm.commetrohm.com This hyphenated technique combines the selective separation of IC with the specific detection of MS, resulting in improved sensitivity, enhanced selectivity, and unambiguous identification of analytes. thermofisher.com
A key component in an IC-MS system is the suppressor, which is placed between the IC column and the MS detector. metrohm.com The suppressor reduces the background conductivity of the eluent by converting the ionic eluent into water, making it compatible with the MS detector and preventing salt contamination. thermofisher.com This leads to minimal noise and increased signal stability. metrohm.commetrohm.com
IC-MS is particularly advantageous for analyzing complex samples where co-elution might occur with standard conductivity detection. metrohm.com The mass detector can confirm the identity of the analyte by its specific mass-to-charge ratio, allowing for accurate quantification even in challenging matrices. metrohm.com This makes IC-MS a powerful tool for trace analysis of organic acids and other ionic species in environmental, food, and pharmaceutical samples. metrohm.comspectroscopyonline.com
Selected Ion Monitoring (SIM) and Atmospheric Pressure Chemical Ionization (APCI) in MS
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for the mass spectrometric analysis of polar and thermally stable compounds with low to medium molecular weights, such as this compound. wikipedia.orgencyclopedia.pub In APCI-MS, the analyte is vaporized and then ionized in the gas phase through reactions with reagent ions formed from the solvent vapor under a corona discharge. creative-proteomics.commetwarebio.com This method is particularly advantageous as it can be coupled with high-performance liquid chromatography (HPLC) and is less susceptible to matrix effects compared to other ionization techniques. wikipedia.org
For the analysis of this compound, which has a molecular weight of 156.07 g/mol , APCI would typically be operated in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion. nih.gov The resulting mass spectrum for the malate anion would show a prominent peak at an m/z corresponding to the deprotonated molecule.
Selected Ion Monitoring (SIM) is a highly sensitive mass spectrometry scan mode where the instrument is set to detect only a limited number of specific m/z values corresponding to the analyte of interest and its fragments. nih.gov This targeted approach significantly enhances the signal-to-noise ratio, allowing for the quantification of trace amounts of the analyte. nih.gov In the context of this compound, a SIM method would be developed to monitor the deprotonated molecular ion and potentially other characteristic fragment ions.
While specific SIM parameters for this compound are not extensively documented in the literature, a hypothetical SIM method can be constructed based on the known fragmentation patterns of similar dicarboxylic acids. The primary ion to be monitored would be the deprotonated molecule.
| Parameter | Description | Hypothetical Value for this compound Analysis |
| Ionization Mode | The polarity of the ions being detected. | Negative Ion Mode |
| Primary Monitored Ion (m/z) | The mass-to-charge ratio of the deprotonated molecule. | 133.014 (for the malate anion, C₄H₅O₅⁻) |
| Dwell Time | The time spent monitoring each selected ion. | 100 ms |
| Corona Discharge Current | The current applied to the corona needle to generate reagent ions. | 5 µA |
| Vaporizer Temperature | The temperature at which the analyte is vaporized. | 400 °C |
Calorimetric Methods (e.g., Isothermal Titration Calorimetry) for Binding Affinity Studies
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. malvernpanalytical.comnews-medical.netyoutube.com This method allows for the determination of the thermodynamic parameters of a binding event, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. malvernpanalytical.com
The study of the binding of the malate anion (from this compound) to biological macromolecules such as enzymes is crucial for understanding its physiological roles. For instance, malate is a key intermediate in the citric acid cycle and its binding to enzymes like malate dehydrogenase is a critical step in cellular metabolism. nih.gov
In a typical ITC experiment to study the binding of malate to an enzyme, a solution of this compound would be titrated into a solution containing the enzyme in the sample cell of the calorimeter. malvernpanalytical.com The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a suitable binding model to extract the thermodynamic parameters.
Research on the binding of malate to pigeon liver malic enzyme has shown that the affinity of malate is significantly influenced by the presence of other cofactors. nih.gov While this particular study utilized equilibrium dialysis and fluorescence titration, ITC could provide a more direct and complete thermodynamic profile of such interactions.
| Thermodynamic Parameter | Description | Information Gained from ITC |
| Binding Affinity (Kₐ) | The measure of the strength of the binding interaction. | Quantifies how tightly the malate ion binds to its target. |
| Dissociation Constant (K₋) | The inverse of the binding affinity. | A smaller K₋ value indicates a stronger binding interaction. |
| Enthalpy Change (ΔH) | The heat released or absorbed during the binding event. | Provides insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) involved in the binding. |
| Stoichiometry (n) | The number of ligand molecules that bind to one molecule of the macromolecule. | Determines the molar ratio of the malate-protein complex at saturation. |
Potentiometric and Conductometric Titrations for Solution Equilibrium Studies
Potentiometric and conductometric titrations are valuable electrochemical techniques for studying the equilibrium of ions in solution. wikipedia.orgtau.ac.il These methods can be used to determine the concentration of this compound and to investigate its dissociation behavior.
Potentiometric Titration involves measuring the change in the electrical potential of a solution as a titrant of known concentration is added. wikipedia.org For the analysis of this compound, an acid-base titration can be performed. The titration of a solution of this compound with a strong acid would allow for the determination of the equivalence point, from which the concentration of the malate salt can be calculated. The shape of the titration curve also provides information about the pKa values of malic acid. The Food and Agriculture Organization (FAO) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) describe a method for the assay of disodium (B8443419) DL-malate by dissolving the sample in glacial acetic acid and titrating with perchloric acid, with the endpoint determined potentiometrically. fao.org
Conductometric Titration measures the change in the electrical conductivity of a solution during titration. tau.ac.il The principle lies in the fact that different ions have different ionic conductivities. umcs.pl When a solution of this compound is titrated with a strong acid like HCl, the highly mobile H⁺ ions react with the malate anions. The conductivity of the solution changes as the titration progresses, and the equivalence point is identified as a break in the titration curve. Studies on the conductometric titration of dicarboxylic acids and their salts have shown that the shape of the titration curve is influenced by the dielectric constant of the medium and the structure of the dicarboxylic acid. scilit.comasianpubs.org
The titration of a salt of a weak acid, such as this compound, with a strong acid involves the replacement of the malate anion with the anion of the strong acid. umcs.pl The titration curve would show an initial slight change in conductivity followed by a sharp increase after the equivalence point due to the excess of highly conductive H⁺ ions.
| Titration Method | Principle | Application to this compound | Endpoint Detection |
| Potentiometric Titration | Measurement of potential change during titration. wikipedia.org | Determination of concentration and pKa values. | Inflection point in the potential vs. volume curve. youtube.com |
| Conductometric Titration | Measurement of conductivity change during titration. tau.ac.il | Determination of concentration and study of ionic equilibria. | Break point in the conductivity vs. volume curve. tau.ac.il |
Theoretical and Computational Chemistry of Sodium Hydrogen Malate
Computational chemistry provides powerful tools to investigate the properties of sodium hydrogen malate (B86768) at an atomic level. Through various theoretical models and simulations, researchers can predict molecular structure, understand reactivity, model interactions with other molecules, and simulate its behavior in different states of matter. These methods offer insights that complement experimental findings and guide further research.
Environmental Chemistry and Biotransformation
Environmental Fate and Distribution Modeling (e.g., Fugacity Modeling)
Predicting the environmental distribution of a chemical compound like sodium hydrogen malate (B86768) can be achieved through environmental fate models. Fugacity modeling is a widely used approach that helps estimate the partitioning of a chemical between different environmental media such as air, water, soil, and biota. nih.govulisboa.ptresearchgate.net Fugacity, a concept analogous to partial pressure, represents a chemical's tendency to escape from a particular phase. nih.govulisboa.pt
These models, which can range from simple Level I equilibrium models to more complex non-equilibrium Level IV models, utilize the physicochemical properties of a substance to calculate its likely concentration and residence time in each environmental compartment. ulisboa.pt
While specific fugacity modeling studies for sodium hydrogen malate are not extensively documented in the available literature, a model could be parameterized using its known properties. The key input data required for such a model are outlined in the table below. trentu.ca Given its negligible vapor pressure and high water solubility, it is expected that this compound would predominantly reside in the aqueous phase and soil, with negligible partitioning to the atmosphere. unipd.itnih.gov
Table 1: Input Parameters for Fugacity Modeling of this compound
| Parameter | Value/Description | Significance in Modeling |
|---|---|---|
| Molecular Formula | C₄H₅NaO₅ nih.govfao.org | Determines molecular mass. |
| Molecular Mass | 156.07 g/mol nih.gov | Fundamental property for concentration calculations. |
| Water Solubility | High (Malic acid: 558 g/L at 20°C) wikipedia.org | Indicates tendency to partition into the water compartment. |
| Vapor Pressure | Negligible/Very Low | Indicates a low tendency to escape into the air compartment. unipd.it |
| Octanol-Water Partition Coefficient (Log Kow) | Estimated to be low due to its ionic nature and high water solubility. | Predicts partitioning between water and organic matter (e.g., soil organic carbon, biota). |
| Dissociation Constant (pKa) | Malic Acid: pKa1 = 3.40, pKa2 = 5.20 wikipedia.org | Determines the ionic state of the molecule at a given environmental pH, affecting its solubility and mobility. |
| Reaction Half-lives (Biodegradation) | Expected to be very short. | Determines the persistence of the chemical in each medium. Malate is readily biodegradable. |
Biodegradation Pathways in Soil and Water Environments
This compound is readily biodegradable in both soil and aquatic environments. The malate anion is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for energy production in aerobic organisms. wikipedia.org
Upon introduction into soil or water, malate is rapidly utilized by a wide variety of microorganisms (bacteria, fungi, and archaea) as a carbon and energy source. The primary biodegradation pathway involves its uptake into microbial cells and subsequent oxidation through the citric acid cycle.
Key steps in the aerobic biodegradation of malate include:
Oxidation to Oxaloacetate: The enzyme malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate, a reaction that reduces NAD+ to NADH.
Entry into Central Metabolism: Oxaloacetate can then condense with acetyl-CoA to form citrate, continuing the citric acid cycle, or it can be used in other metabolic pathways such as gluconeogenesis.
Under anaerobic conditions, malate can be fermented through various pathways depending on the microbial species present. For instance, it can be converted to propionate (B1217596), butyrate (B1204436), and acetate (B1210297). nih.gov This metabolic versatility ensures its rapid removal from the environment, preventing accumulation.
Photodegradation Mechanisms of Malate in Aquatic Systems
Photodegradation involves the breakdown of chemical compounds by light energy. In aquatic systems, this can occur through direct photolysis (absorption of light by the compound itself) or indirect photolysis (reaction with photochemically generated reactive species).
For a compound like malate, which does not significantly absorb light in the solar spectrum, indirect photodegradation is the more relevant mechanism. This process is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). mdpi.combohrium.comresearchgate.net These ROS are generated in sunlit waters through the excitation of naturally occurring dissolved organic matter.
The proposed mechanism for the photodegradation of malate would involve the following steps:
Generation of ROS: Sunlight excites dissolved organic matter, leading to the formation of powerful oxidants like the hydroxyl radical.
Hydrogen Abstraction: The highly reactive hydroxyl radical can attack the malate molecule by abstracting a hydrogen atom from one of the carbon atoms, particularly the one bearing the hydroxyl group (C-2).
Radical Cascade and Mineralization: This initial attack creates an organic radical, which then undergoes a series of rapid reactions with dissolved oxygen, leading to chain scission and eventual mineralization into carbon dioxide and water. mdpi.combohrium.commdpi.com
While the rate of this process would depend on factors like water clarity, depth, and the concentration of dissolved organic matter, it represents a potential abiotic degradation pathway for malate in the environment.
Impact on Microbial Ecosystems (General Ecological Observations)
The introduction of this compound into a microbial ecosystem is primarily expected to have a stimulatory effect on microbial activity. As a readily available source of carbon, it can enhance microbial growth and respiration.
Research simulating rumen microbial ecosystems has shown that the addition of malate can significantly influence microbial fermentation. nih.gov In these systems, malate supplementation led to an increase in the production of volatile fatty acids like propionate and butyrate and stimulated the growth of certain microbial populations. nih.gov This indicates that malate can act as a selective substrate, potentially altering the structure and function of the microbial community.
In broader environmental contexts like soil and water, an influx of malate could lead to:
Oxygen Depletion: In aquatic systems with limited aeration, the rapid microbial consumption of malate could lead to a decrease in dissolved oxygen levels due to increased respiration.
Shifts in Community Structure: Microorganisms best equipped to rapidly transport and metabolize malate may outcompete others, leading to a temporary shift in the dominant species.
pH Alterations: Intense microbial hydrogen consumption and other metabolic activities can lead to significant shifts in local pH, which in turn can affect microbial activity. nih.gov
Emerging Research Frontiers and Future Directions
Advanced Material Design Based on Malate-Derived Architectures
The unique chemical structure of malate (B86768), with its carboxyl and hydroxyl groups, makes it an excellent building block for the design of advanced materials with tailored properties. Researchers are exploring its use in creating sophisticated architectures such as metal-organic frameworks (MOFs) and biodegradable polymers.
Metal-Organic Frameworks (MOFs): Malate's ability to chelate metal ions is being harnessed to construct MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. The rational design of these frameworks allows for the control of pore size and functionality, leading to materials with high stability and specific catalytic activities. rsc.orgnih.gov Homochiral L-malate (B1240339) MOFs based on copper and nickel have been synthesized, demonstrating the potential for creating chiral porous materials.
Biodegradable Polymers and Copolymers: In the realm of biomedical applications, malate is a key component in the synthesis of bioresorbable polymers. acs.org New classes of malolactonate polymers and copolymers have been developed for potential use in drug delivery and tissue engineering. These materials exhibit a range of characteristics depending on the selected lateral groups, and preliminary cell culture experiments suggest their suitability for biomedical applications. acs.org The synthesis of block copolymers intended for scaffolds in tissue engineering has also been explored, combining malate derivatives with other monomers like L-lactide and glycolide. mdpi.com
Novel Biocatalytic Routes for Sustainable Malate Production
The demand for enantiomerically pure L-malate has driven the development of sustainable biocatalytic production methods, moving away from traditional chemical synthesis. These biological routes, utilizing enzymes and microbial fermentation, offer a more environmentally friendly and cost-effective approach. nih.gov
Enzymatic Conversion: A primary biocatalytic route is the enzymatic transformation of fumarate (B1241708) to L-malate, catalyzed by the enzyme fumarase. nih.govproquest.com Research in this area focuses on optimizing reaction conditions and employing immobilized enzymes to enhance stability and reusability. proquest.comtandfonline.com For instance, a bioreactor-crystallizer system using immobilized Brevibacterium flavum cells has been developed for the continuous production of L-malate from calcium fumarate. tandfonline.com
Microbial Fermentation and Metabolic Engineering: Various microorganisms, including bacteria, yeast, and filamentous fungi, are being engineered to improve L-malate production from renewable feedstocks like glucose and glycerol. nih.govfrontiersin.orgmdpi.com Metabolic engineering strategies focus on enhancing key metabolic pathways, such as the reductive tricarboxylic acid (rTCA) cycle, and eliminating the formation of byproducts. frontiersin.orgnih.govresearchgate.net
Different microbial chassis have been explored for their L-malate production capabilities. The following table summarizes the performance of several engineered microorganisms.
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus oryzae (engineered) | Glucose | 117.2 | - | - | frontiersin.org |
| Ustilago trichophora TZ1 | Glycerol | 195 | 0.45 | 1.94 | nih.gov |
| Escherichia coli BA063 | Glucose | 28.5 | 0.69 | 0.43 | nih.gov |
| Rhizopus delemar HF-121 | Corn straw hydrolysate | >120 | - | 2.03 | frontiersin.orgnih.gov |
| Penicillium viticola | Glucose | 95.2 | - | 0.57 | nih.gov |
These advancements in metabolic engineering and bioprocess optimization are paving the way for the industrial-scale biosynthesis of L-malate. researchgate.net
Integration of Multi-Omics Data for Comprehensive Metabolic Understanding (Non-Clinical)
To fully optimize biocatalytic routes for malate production, a deep understanding of the underlying cellular metabolism is crucial. The integration of multiple "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the metabolic network. frontiersin.orgresearchgate.net
Metabolomics and Flux Analysis: By analyzing the intracellular and extracellular concentrations of metabolites, researchers can identify bottlenecks in metabolic pathways. nih.gov Isotope labeling and flux analysis are powerful techniques used to trace the flow of carbon through central metabolic pathways like the TCA cycle, providing quantitative insights into the rates of different reactions. creative-proteomics.comembopress.orgresearchgate.net This allows for the precise identification of targets for genetic engineering to enhance malate production.
Multi-Omics Approaches: Combining metabolomics with other omics data allows for a more comprehensive understanding of how genetic modifications affect the entire cellular machinery. For example, transcriptomic analysis can reveal changes in gene expression in response to different environmental conditions or genetic perturbations, helping to identify regulatory elements that control malate metabolism. mdpi.com This integrated approach is essential for the rational design of microbial cell factories for efficient malate synthesis.
Development of High-Throughput Screening Methods for Malate-Related Processes
The discovery and optimization of enzymes and microbial strains for malate production can be significantly accelerated through the use of high-throughput screening (HTS) methods. nih.govresearchgate.net HTS allows for the rapid testing of large libraries of enzyme variants or microbial mutants to identify those with improved properties.
Enzyme Evolution and Engineering: HTS is a cornerstone of directed evolution, a powerful technique for engineering enzymes with enhanced activity, stability, or substrate specificity. For instance, HTS assays can be designed to screen for variants of malate dehydrogenase with improved catalytic efficiency or altered substrate preference. nih.gov Fluorescence-based assays are a common readout method in HTS for enzyme inhibitors and could be adapted for screening enzyme activity. nih.govh1.co
Microbial Strain Improvement: HTS can also be applied to screen for high-producing microbial strains from a large pool of mutants generated by random mutagenesis or evolutionary engineering. This involves developing assays that can quickly and accurately measure malate production in small-scale cultures, enabling the rapid identification of superior production strains.
The development of robust and sensitive HTS assays is critical for accelerating research in both enzyme engineering and microbial strain improvement for malate production.
Exploration of Chiral Malate in Asymmetric Synthesis and Catalyst Design
The inherent chirality of L- and D-malate makes them attractive targets for use as chiral building blocks in asymmetric synthesis, a field focused on the stereoselective preparation of complex molecules. enamine.netwiley.com
Chiral Building Blocks: Chiral molecules like malate can serve as starting materials for the synthesis of other enantiomerically pure compounds. enamine.netnih.gov The defined stereochemistry of the chiral centers in malate can be transferred to new molecules, providing a straightforward route to complex chiral structures. While the direct use of malate as a building block in complex syntheses is an area of ongoing exploration, the principles of asymmetric synthesis suggest its potential.
Chiral Ligands in Catalyst Design: The design of chiral ligands is central to asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. nih.govrsc.org While not yet widely reported, the functional groups on chiral malate could potentially be modified to create novel chiral ligands for metal-catalyzed asymmetric reactions. The development of such ligands could open up new possibilities for the efficient and selective synthesis of a wide range of chiral molecules. The ongoing development of "chiral-at-metal" catalysts, where chirality originates from the metal center coordinated to achiral ligands, also presents an interesting avenue for future research where malate-derived ligands could play a role. rsc.orgnih.gov
Q & A
Q. What experimental methods are recommended for synthesizing sodium hydrogen malate in laboratory settings?
this compound can be synthesized via neutralization of DL-malic acid with sodium hydroxide under controlled pH conditions. The reaction should be monitored using potentiometric titration to ensure stoichiometric equivalence, followed by crystallization and purification via recrystallization in aqueous ethanol. Purity should be verified using loss-on-drying tests (<1% w/w) and HPLC analysis to detect impurities like fumaric or maleic acid .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Key techniques include:
- FTIR Spectroscopy : To identify carboxylate (COO⁻) and hydroxyl (-OH) functional groups (peaks at ~1600 cm⁻¹ and ~3400 cm⁻¹, respectively).
- NMR Analysis : ¹H NMR should show characteristic peaks for malate’s α-hydroxy proton (~4.3 ppm) and methylene groups (~2.7 ppm).
- Elemental Analysis : Confirm sodium content (~14.7% w/w) and carbon-oxygen ratios .
Q. What solubility properties are critical for designing aqueous-based experiments with this compound?
this compound is highly water-soluble (>500 g/L at 25°C), making it suitable for buffer preparation or microbial media. However, solubility decreases in polar organic solvents (e.g., ethanol), which can be leveraged for purification. Researchers should pre-dissolve the compound in deionized water and filter-sterilize (0.22 µm) for cell culture applications .
Advanced Research Questions
Q. How does this compound influence enzymatic activity in TCA cycle studies, particularly with malate dehydrogenase (MDH)?
this compound acts as a substrate for MDH (EC 1.1.1.37), facilitating the reversible oxidation of malate to oxaloacetate. In Geobacter sulfurreducens MDH knockout strains, growth on acetate is abolished due to disrupted anaplerotic pathways, highlighting its metabolic indispensability. Researchers should couple enzymatic assays (NAD+/NADH spectrophotometry at 340 nm) with LC-MS to quantify reaction intermediates .
Q. What methodological considerations are essential for optimizing this compound concentration in microbial hydrogen production studies?
In Rhodobacter yavorovii, hydrogen production peaks at 36 mM malate, yielding 7.64% H₂ on day 14. Higher concentrations may inhibit growth due to osmotic stress. Researchers should:
- Use a chemostat to maintain pH (~6.8–7.2) and redox potential (-400 mV).
- Monitor gas composition via gas chromatography (TCD detector) and biomass via optical density (OD₆₀₀).
- Compare with alternative substrates (e.g., acetate or citrate) to assess pathway efficiency .
Q. How can discrepancies in this compound’s role across anaerobic and aerobic microbial systems be resolved?
Contradictory findings often arise from differences in electron transport chain dependencies. For example, G. sulfurreducens relies on malate for TCA-derived reducing equivalents, while R. yavorovii uses it directly for photofermentation. Researchers should:
- Conduct comparative transcriptomics to identify differentially expressed genes (e.g., mdh, fumC).
- Use ¹³C-labeled malate in metabolic flux analysis (MFA) to trace carbon utilization pathways .
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., food or biological samples)?
- HPLC with UV Detection : Use a C18 column (mobile phase: 0.1% H₃PO₄ in water, 0.8 mL/min) for baseline separation from citrate and tartrate.
- Ion Chromatography : Effective for quantifying malate in presence of other carboxylates (e.g., adipate or succinate).
- Enzymatic Kits : Couple with MDH and glutamate oxaloacetate transaminase (GOT) for specificity in biological fluids .
Regulatory and Comparative Analysis
Q. How do purity standards (e.g., EC vs. JECFA) impact experimental reproducibility?
EC specifications require ≤0.1% maleic acid and ≤3 mg/kg lead, while JECFA mandates ≤99% assay on a dried basis. Researchers must align synthesis protocols with these standards to ensure cross-study comparability. Batch-to-batch variability can be minimized via ICP-MS for heavy metal screening .
Q. What distinguishes this compound (E350ii) from related malates (e.g., sodium malate E350i) in regulatory contexts?
E350ii (monosodium salt) has a higher acidity-regulating capacity (pKa ~3.4) compared to E350i (disodium salt, pKa ~5.1). This difference is critical in food matrices requiring precise pH control. Researchers should validate pH profiles via titration curves when substituting salts .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting data on this compound’s hygroscopicity in formulation studies?
Discrepancies often stem from varying crystallinity (amorphous vs. crystalline forms). Use dynamic vapor sorption (DVS) to characterize hygroscopicity under controlled RH (0–95%). Amorphous forms, produced via spray drying, exhibit higher moisture uptake, affecting stability in pharmaceutical applications .
Q. What strategies mitigate variability in this compound’s reported effects on microbial growth kinetics?
Standardize inoculum size (OD₆₀₀ = 0.1), pre-adapt cultures to malate, and control trace elements (e.g., Fe²⁺, Mg²⁺) in media. Use genome-scale metabolic models (e.g., G. sulfurreducens iVS941) to predict substrate utilization thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
